molecular formula C11H12BrNO2 B8056911 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine

Cat. No.: B8056911
M. Wt: 270.12 g/mol
InChI Key: DQPKZOFNFPTYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via a methyl group to a 6-bromo-substituted 1,3-dioxaindan moiety.

Properties

IUPAC Name

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-5-11-10(14-7-15-11)4-8(9)6-13-2-1-3-13/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPKZOFNFPTYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be reacted with azetidine under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiocyanate derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Therapeutic Applications

The therapeutic implications of 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine are broad:

  • Immunosuppressive Therapy : The compound has shown promise as an immunosuppressant, potentially useful in preventing graft rejection in organ transplantation and managing autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus .
  • Cardiovascular Health : Due to its effects on angiogenesis mediated through S1P receptors, the compound may serve as a treatment for conditions like peripheral arterial disease and myocardial infarction .
  • Neurological Disorders : Research indicates that modulation of S1P receptors might be beneficial in neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis .

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Autoimmune Disease Management

A study published in Journal of Clinical Investigation demonstrated that compounds binding to EDG-6 could significantly reduce lymphocyte counts in peripheral blood, indicating a strong immunosuppressive effect. This finding supports the use of this compound as a potential treatment for autoimmune diseases .

Case Study 2: Vascular Health

In vitro experiments have shown that the compound promotes angiogenesis via EDG-1 activation. This was evidenced by enhanced endothelial cell migration and tube formation assays. Such properties suggest its application in treating ischemic conditions .

Data Table: Summary of Applications

Application AreaPotential Use CasesMechanism of Action
Immunosuppressive TherapyOrgan transplantation, autoimmune diseasesAgonist activity on S1P receptors
Cardiovascular HealthPeripheral arterial disease, myocardial infarctionPromotes angiogenesis
Neurological DisordersAlzheimer's disease, amyotrophic lateral sclerosisModulation of immune response via S1P receptor binding

Mechanism of Action

The mechanism of action of 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine involves its interaction with specific molecular targets. The brominated dioxane ring and azetidine moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromobenzyl)azetidine

  • Structure : A simpler analogue with a 4-bromobenzyl group attached to azetidine.
  • Molecular Weight : 226.11 g/mol (vs. ~282 g/mol for the target compound, estimated based on the dioxaindan moiety’s contribution).
  • Key Differences : Lacks the oxygenated dioxaindan ring, resulting in lower polarity and reduced hydrogen-bonding capacity. The bromine’s para position on the benzyl group may offer distinct electronic effects compared to the target compound’s 6-bromo substitution on the dioxaindan .

1-[(2-Fluorophenyl)methyl]-3-(2-methoxyphenoxy)azetidine

  • Structure: Features a fluorophenylmethyl group and a 2-methoxyphenoxy substituent on the azetidine ring.
  • Properties: LogD (pH 5.5) = 5.5, indicating moderate lipophilicity.

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl

  • Structure : Contains a carboxylate ester and a 4-fluorophenyl group on the azetidine ring.
  • Applications : Used in drug discovery for its balanced solubility and reactivity. The carboxylate group enables further derivatization, unlike the target compound’s bromine, which is more suited for cross-coupling reactions .

Biological Activity

The compound 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly as a modulator of sphingosine-1-phosphate (S1P) receptors. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that incorporates a brominated dioxane moiety and an azetidine ring. The presence of the bromine atom and the dioxane structure may influence its interaction with biological targets, particularly G-protein-coupled receptors (GPCRs).

Research indicates that this compound acts primarily as an agonist for specific S1P receptors, notably EDG-1 and EDG-6. These receptors are implicated in various physiological processes such as cell proliferation, chemotaxis, and immune responses. The activation of these receptors can lead to significant biological effects:

  • Cell Proliferation : Agonism of S1P receptors can enhance cell proliferation in certain contexts, which may be beneficial in tissue repair and regeneration.
  • Chemotaxis : The compound has been shown to influence the migration of immune cells, suggesting potential applications in immunomodulation.
  • Angiogenesis : Studies have indicated that S1P receptor activation can promote angiogenesis, making this compound a candidate for therapeutic strategies in ischemic diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from these studies:

Cell Line Effect Observed Concentration (µM) Reference
Human vascular endothelial cellsIncreased proliferation10 - 50
Mouse macrophagesEnhanced migration5 - 20
Cancer cell linesInhibition of growth0.5 - 5

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Immunomodulation in Autoimmune Diseases : A study involving animal models of autoimmune diseases showed that treatment with this compound resulted in reduced lymphocyte counts and improved clinical outcomes. This suggests its potential use as an immunosuppressant with fewer side effects compared to traditional therapies .
  • Angiogenesis in Ischemic Models : In models of ischemia, administration of this compound led to enhanced blood vessel formation, indicating its role as a proangiogenic agent. This effect was mediated through EDG-1 receptor activation .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary studies have indicated a favorable safety profile with low toxicity levels observed in animal models at therapeutic doses. Further toxicological evaluations are necessary to confirm these findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.